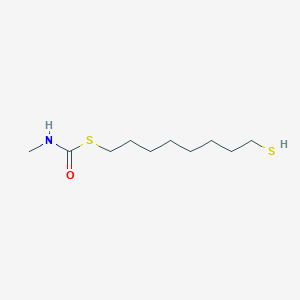

Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester is a chemical compound with the molecular formula C7H13NO3S It is known for its unique structure, which includes a carbamothioic acid moiety and a mercaptooctyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester typically involves the reaction of carbamothioic acid with an appropriate mercaptooctyl ester. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the esterification process. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are often performed in dry ether or tetrahydrofuran under an inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or ethanol.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester involves its interaction with molecular targets through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active carbamothioic acid moiety, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Tolnaftate: Methyl-(3-methylphenyl)carbamothioic acid O-2-naphthyl ester

Thiuram Disulfides: Compounds with similar sulfur-containing functional groups

Uniqueness

Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Unlike Tolnaftate, which is primarily used as an antifungal agent, this compound has broader applications in chemistry and biology.

Biological Activity

Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester is a compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including antioxidant effects, enzyme inhibition, and potential applications in pharmacology.

Chemical Structure and Properties

This compound features a thiol group linked to an octyl chain, which enhances its lipophilicity and potential membrane permeability. The molecular formula is C13H26N2O2S, with a molecular weight of approximately 213.36 g/mol. Its structure allows for diverse chemical reactivity and biological interactions.

1. Antioxidant Activity

Research indicates that the thiol group in carbamothioic acid derivatives contributes to their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

2. Enzyme Inhibition

Preliminary studies suggest that carbamothioic acid derivatives may exhibit enzyme inhibition properties. Specific interactions with biological macromolecules such as proteins and nucleic acids are under investigation, indicating potential therapeutic applications.

3. Toxicological Profile

The compound has shown moderate acute toxicity in animal models, with an LD50 of approximately 568 mg/kg when administered orally . Observed effects include reduced motility and muscle tone, indicating that while it possesses beneficial biological activities, caution is warranted regarding its safety profile.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| Carbamothioic acid, S-methyl ester | Simpler structure; lacks long alkyl chain | Limited antioxidant activity |

| Carbamothioic acid, dipropyl-, S-(phenylmethyl) ester | Contains propyl groups; different branching | Enhanced lipophilicity |

| Carbamimidothioic acid, methyl ester | Contains nitrogen; distinct functional properties | Varies in enzyme inhibition |

This compound stands out due to its long alkyl chain which enhances its lipophilicity compared to similar compounds.

Case Studies and Research Findings

Recent investigations into the biological activity of carbamothioic acid derivatives have highlighted their potential in various applications:

- Antioxidant Studies : A study demonstrated that carbamothioic acid derivatives effectively reduced oxidative stress markers in vitro, supporting their use as antioxidants in therapeutic settings.

- Enzyme Interaction : Another study focused on the interaction of these compounds with specific enzymes involved in metabolic pathways. Results indicated significant inhibition of certain enzymes, suggesting a role in metabolic regulation.

- Toxicity Assessments : Toxicological assessments revealed that while the compound exhibits beneficial properties, it also poses risks at higher concentrations. Studies showed that repeated doses led to observable toxicity signs in animal models .

Properties

CAS No. |

652150-45-3 |

|---|---|

Molecular Formula |

C10H21NOS2 |

Molecular Weight |

235.4 g/mol |

IUPAC Name |

S-(8-sulfanyloctyl) N-methylcarbamothioate |

InChI |

InChI=1S/C10H21NOS2/c1-11-10(12)14-9-7-5-3-2-4-6-8-13/h13H,2-9H2,1H3,(H,11,12) |

InChI Key |

YPAWTJJGGGBTFO-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)SCCCCCCCCS |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.